molecular formula C20H29NO3 B2809986 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide CAS No. 1091151-86-8

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2809986
CAS No.: 1091151-86-8
M. Wt: 331.456
InChI Key: WHLJICUYWFFTEO-UHFFFAOYSA-N
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Description

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide: is a complex organic compound characterized by its unique structural features It contains a methoxyphenyl group, a tetrahydropyran ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran intermediate, which is then functionalized with a methoxyphenyl group. The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the amide group can produce amines .

Scientific Research Applications

Chemistry: In chemistry, N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoylphenylfuran-2-carboxamide
  • N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)succinamic acid

Uniqueness: N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H26F3NO3C_{23}H_{26}F_3NO_3, with a molecular weight of approximately 421.5 g/mol. The compound features a complex structure that includes a tetrahydro-pyran moiety and a cyclohexanecarboxamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H26F3NO3
Molecular Weight421.5 g/mol
CAS Number1797075-51-4
DensityNot Available
Melting PointNot Available

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to decreased cell proliferation in various cancer types, including breast and head and neck cancers .

Case Study:
A study on benzamide riboside (BR), a related compound, demonstrated its ability to inhibit cell growth by downregulating DHFR protein levels. This was particularly notable in human T-cell lymphoblastic leukemia cells resistant to methotrexate, suggesting that structural analogs of this compound could exhibit similar mechanisms of action .

Antimicrobial Activity

Compounds with the tetrahydropyran structure have also shown antimicrobial properties. For example, derivatives of tetrahydropyran have been evaluated for their efficacy against various bacterial strains, indicating potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Tetrahydropyran Ring : This moiety is known for enhancing lipophilicity and membrane permeability.
  • Methoxyphenyl Group : The presence of the methoxy group can increase the compound's interaction with biological targets.
  • Cyclohexanecarboxamide : This part of the molecule may contribute to binding affinity and selectivity towards specific receptors or enzymes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route may include:

  • Formation of the tetrahydropyran ring via cyclization reactions.
  • Alkylation steps to introduce the methoxyphenyl group.
  • Final acylation to form the carboxamide linkage.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-23-18-9-7-17(8-10-18)20(11-13-24-14-12-20)15-21-19(22)16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLJICUYWFFTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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